molecular formula C24H26N2O5S2 B2373681 2-methoxy-4,5-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951460-31-4

2-methoxy-4,5-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2373681
CAS No.: 951460-31-4
M. Wt: 486.6
InChI Key: YZZONGFLPBEESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4,5-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic chemical compound of significant research interest due to its complex molecular architecture, which incorporates multiple pharmacophores known to exhibit diverse biological activities. The compound features a distinctive hybrid structure, combining a tetrahydroquinoline scaffold substituted with two distinct sulfonamide groups. The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, frequently investigated for its ability to interact with enzyme active sites. Sulfonamide-containing compounds are known to target a variety of enzymes and have been explored for applications in several research areas, including the development of kinase inhibitors and modulators of other biological targets . The integration of this moiety with a tetrahydroquinoline system, a scaffold present in various compounds with documented biological activity, creates a multifunctional molecule suitable for exploration in chemical biology and drug discovery research . This compound is supplied as a high-purity material for research applications. Its primary value lies in its use as a building block or intermediate in synthetic chemistry, a tool compound for probing biological mechanisms in biochemical assays, and a candidate for high-throughput screening libraries to identify new therapeutic leads. Researchers are investigating such complex sulfonamide hybrids for their potential interactions with various cellular targets. All products are strictly for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-17-14-23(31-3)24(15-18(17)2)32(27,28)25-20-12-11-19-8-7-13-26(22(19)16-20)33(29,30)21-9-5-4-6-10-21/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZONGFLPBEESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The benzene ring is functionalized via sequential methylation and methoxylation. A representative route involves:

  • Methylation of 4-amino-5-methoxybenzenesulfonic acid using dimethyl sulfate in alkaline conditions.
  • Sulfonation with chlorosulfonic acid at 0–5°C to yield the sulfonyl chloride intermediate.

Key Reaction:
$$
\text{4-Amino-5-methoxy-2-methylbenzenesulfonic acid} \xrightarrow{\text{CH}3\text{OSO}2\text{OCH}3} \text{2-Methoxy-4,5-dimethylbenzenesulfonyl chloride} \xrightarrow{\text{NH}3} \text{Sulfonamide}
$$

Optimization of Sulfonation

Yields improve when using POCl₃ as a chlorinating agent (73% yield). Polar aprotic solvents like DMF enhance reaction homogeneity.

Synthesis of 1-(Phenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is constructed via:

  • Cyclization of N-substituted anilines with α,β-unsaturated ketones under acidic conditions.
  • Reductive amination of 7-nitroquinoline derivatives using NaBH₄/CuCl₂.

Example Protocol (from):

  • React N-sulfonated aminophenyl α,β-unsaturated ketone with 2-benzylidene-1,3-indandione in p-xylene at 120°C.
  • Catalyst: 10 mol% DABCO.
  • Yield: 71–95% for spiro-tetrahydroquinolines.

Phenylsulfonyl Group Introduction

Sulfonylation of the tetrahydroquinoline amine is achieved using phenylsulfonyl chloride in dichloromethane with triethylamine as a base.

Key Reaction:
$$
\text{Tetrahydroquinolin-7-amine} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine}
$$

Coupling of Fragments

Sulfonamide Bond Formation

The final coupling employs 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine under Schotten-Baumann conditions:

  • Dissolve the amine in THF/water (1:1).
  • Add sulfonyl chloride portionwise at 0°C.
  • Stir for 12 hours at room temperature.

Yield Optimization:

  • Use 1.2 equivalents of sulfonyl chloride.
  • Purify via MDAP (high-pH method) for >95% purity.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.91 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 2.98–2.85 (m, 4H, CH₂), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
  • HRMS (ESI): m/z calcd for C₂₆H₂₉N₂O₅S₂ [M+H]⁺: 537.1564; found: 537.1568.

Purity Assessment

  • HPLC: Rt = 12.4 min (C18 column, MeCN/H₂O = 70:30), purity >99%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Schotten-Baumann 68 99 Scalability
Microwave-assisted 76 98 Reduced reaction time
Solid-phase synthesis 82 97 Simplified purification

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Anticancer Applications

The compound has shown promising anticancer properties through various mechanisms:

  • Mechanism of Action : It induces apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway and inhibiting cell cycle progression. Research indicates that it may also affect mitochondrial function and lead to the generation of reactive oxygen species (ROS), contributing to cancer cell death.
  • Case Study : A study utilizing xenograft models demonstrated that this compound significantly inhibited tumor growth. The study highlighted the involvement of apoptosis induction and cell cycle arrest as critical mechanisms for its anticancer effects.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties:

  • Testing Against Bacteria : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.
  • Case Study : Research conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth effectively, suggesting its utility in treating bacterial infections.

Anti-inflammatory Effects

The structural characteristics of the compound suggest potential anti-inflammatory activities:

  • Mechanism : It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
  • Case Study : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. This was attributed to a decrease in inflammatory markers.
Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Tetrahydroquinoline Derivatives

A structurally related compound, 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one (reported in ), shares the tetrahydroquinoline core but differs in substituents (Figure 1). Key distinctions include:

  • Substituent Chemistry: The target compound has a 2-methoxy-4,5-dimethylbenzenesulfonamide group, while the analogue in features a 4-nitrophenyl group and an isoxazole ring. The phenylsulfonyl group in the target compound may enhance steric bulk and hydrogen-bonding capacity compared to the nitro and pyrrolidinone groups in the analogue.
  • Conformational Differences :
    • In the analogue, the isoxazole ring exhibits torsional angles of 47.0(2)° and 56.4(2)° relative to adjacent aromatic systems, while the nitro group rotates at 3.5(6)° and 31.1(6)° . Similar torsional flexibility in the target compound’s benzenesulfonamide group could influence its binding to biological targets.

Pharmacological Implications

  • Hydrogen-Bonding Networks : The analogue forms O—H⋯O and N—H⋯O interactions, creating R₄²(8) and R₄⁴(20) hydrogen-bonding motifs . The target compound’s sulfonamide groups could participate in stronger hydrogen bonds, enhancing target engagement.
  • Bioactivity: Tetrahydroquinolines with electron-withdrawing groups (e.g., nitro in ) often exhibit enhanced antimicrobial activity, whereas methoxy and methyl groups may improve metabolic stability .

Data Table: Structural and Crystallographic Comparison

Parameter Target Compound Analogue ()
Core Structure Tetrahydroquinoline with phenylsulfonyl and benzenesulfonamide groups Tetrahydroquinoline with 4-nitrophenyl, isoxazole, and pyrrolidinone groups
Key Substituents 2-Methoxy, 4,5-dimethyl (benzenesulfonamide); phenylsulfonyl 4-Nitrophenyl; 5-phenylisoxazole; pyrrolidinone
Torsional Angles Not reported (hypothesized to vary due to dimethyl/methoxy steric effects) Isoxazole: 47.0(2)°, 56.4(2)°; Nitro: 3.5(6)°, 31.1(6)°
Crystallographic Software Likely SHELXL (inferred from analogous methods) SHELXL97
Space Group Not reported P1
Hydrogen-Bonding Motifs Potential O—H⋯O/N—H⋯O (sulfonamide groups) O—H⋯O, N—H⋯O forming R₄²(8) and R₄⁴(20) patterns

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide , with the CAS number 951460-31-4 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Molecular Structure and Characteristics

  • Molecular Formula : C24_{24}H26_{26}N2_2O5_5S2_2
  • Molecular Weight : 486.6 g/mol

The compound features a complex structure that includes a tetrahydroquinoline moiety linked to a benzenesulfonamide group. This structural design is significant for its biological activity.

PropertyValue
Molecular FormulaC24_{24}H26_{26}N2_2O5_5S2_2
Molecular Weight486.6 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The mechanism of action often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

  • Cell Line Testing :
    • The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
    • IC50_{50} values (the concentration required to inhibit cell growth by 50%) were recorded in the low micromolar range, indicating strong anticancer activity.
  • Mechanism of Action :
    • Induction of apoptosis was confirmed through increased levels of pro-apoptotic proteins such as BAX and p53.
    • The compound inhibited tubulin polymerization, which is crucial for cancer cell mitosis.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : This enzyme is a target for Alzheimer's disease therapies. The compound showed moderate inhibition, suggesting potential for neuroprotective applications.
  • Urease Inhibition : Effective urease inhibitors can be useful in treating infections caused by urease-producing bacteria. Preliminary results indicated strong inhibitory activity against urease.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with sulfonamide compounds:

  • The compound exhibited moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.
  • Further testing is needed to fully characterize its spectrum of antimicrobial action.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, derivatives similar to this compound were screened against multiple cancer cell lines. The findings indicated that compounds with similar sulfonamide structures demonstrated IC50_{50} values ranging from 0.06 to 4.33 µM, showcasing the potential of these derivatives in cancer treatment .

Case Study 2: Enzyme Inhibition

Research published in SciELO examined the enzyme inhibitory activities of synthesized sulfonamide compounds. It was found that several compounds exhibited strong AChE and urease inhibition, supporting the hypothesis that this class of compounds may have therapeutic applications beyond oncology .

Case Study 3: Structural Analysis

A comprehensive study on sulfonamide derivatives linked to quinoline structures highlighted their enhanced biological activities as antimalarial and anticancer agents . The structural modifications in these compounds were crucial for their efficacy.

Q & A

Q. What are the key synthetic pathways for this compound, and what critical reaction conditions must be optimized?

The synthesis involves multi-step reactions, starting with sulfonylation of the tetrahydroquinoline core under anhydrous conditions. Key steps include coupling the benzenesulfonamide moiety to the nitrogen of the tetrahydroquinoline scaffold. Critical conditions include inert atmospheres (argon/nitrogen), controlled temperatures (0–5°C for sulfonylation), and catalysts like DMAP (4-dimethylaminopyridine). Post-synthesis purification via column chromatography and recrystallization ensures high purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy (1H, 13C) identifies proton environments and carbon connectivity, confirming substituent positions (e.g., methoxy, methyl groups).
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
  • HPLC assesses purity (>95%), critical for biological assays.
  • X-ray crystallography (if single crystals are obtained) resolves absolute stereochemistry and hydrogen-bonding networks .

Q. What structural features influence this compound’s reactivity and biological interactions?

The tetrahydroquinoline moiety provides a rigid scaffold for target binding, while the sulfonamide group enables hydrogen-bonding interactions with enzymes. Methoxy and methyl substituents modulate electronic properties (e.g., electron-donating effects) and steric bulk, impacting solubility and binding affinity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for antimicrobial applications?

  • Synthetic modifications : Systematically vary substituents (e.g., replace methoxy with halogens) and test against microbial panels (e.g., Staphylococcus aureus, E. coli).
  • In vitro assays : Measure minimum inhibitory concentrations (MICs) and time-kill kinetics.
  • Computational docking : Predict binding modes to microbial targets (e.g., dihydrofolate reductase) using Schrödinger or AutoDock .

Q. What computational methods predict binding affinity and pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS).
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and toxicity.
  • Quantum mechanical calculations : Analyze electronic effects of substituents on binding energy .

Q. How should conflicting data on solubility and bioavailability be resolved?

  • Solubility enhancement : Test co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes.
  • Bioavailability studies : Use in vivo pharmacokinetic models (e.g., rodent plasma concentration-time curves) and compare with in vitro Caco-2 cell permeability assays.
  • Formulation optimization : Nanoparticle encapsulation or prodrug strategies may improve delivery .

Q. In mechanistic studies, how is the compound’s enzyme inhibition mode determined?

  • Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • X-ray crystallography : Resolve enzyme-ligand co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

  • Reaction monitoring : Use LC-MS to track intermediate formation and identify side reactions (e.g., sulfonamide hydrolysis).
  • Parameter optimization : Adjust catalyst loading (e.g., DMAP from 0.1 to 0.2 equivalents) or solvent polarity (e.g., dichloromethane vs. THF).
  • Scale-up challenges : Exothermic reactions may require controlled cooling; larger batches may need gradient elution in flash chromatography .

Q. Why do biological activity results vary between in vitro and in vivo models?

  • Metabolic stability : Hepatic microsome assays (e.g., human/rat) identify rapid degradation pathways.
  • Protein binding : Measure plasma protein binding (e.g., albumin) via equilibrium dialysis.
  • Tissue penetration : Autoradiography or MALDI imaging mass spectrometry maps compound distribution in tissues .

Methodological Resources

  • Synthesis protocols : Follow for benzenesulfonyl chloride coupling steps.
  • Analytical workflows : Combine NMR (), HRMS (), and crystallography () for full characterization.
  • Computational tools : PubChem data () and docking software () support SAR studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.